molecular formula C9H17NO B1592017 9-Oxa-2-azaspiro[5.5]undecane CAS No. 57289-77-7

9-Oxa-2-azaspiro[5.5]undecane

Cat. No. B1592017
CAS RN: 57289-77-7
M. Wt: 155.24 g/mol
InChI Key: YOKJEAIVPCOLMU-UHFFFAOYSA-N
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Description

9-Oxa-2-azaspiro[5.5]undecane is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 . It is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The InChI code for 9-Oxa-2-azaspiro[5.5]undecane is 1S/C9H17NO/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

9-Oxa-2-azaspiro[5.5]undecane is an oil that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • The core structures of 9-Oxa-2-azaspiro[5.5]undecane and related spiroaminals, such as 1-oxa-7-azaspiro[5.5]undecane, are found in various natural or synthetic products with significant biological activities. These compounds are intriguing targets for chemical synthesis due to their potential applications and unique skeletons (Sinibaldi & Canet, 2008).

Pharmaceutical Applications

  • In medicinal chemistry, derivatives of 9-Oxa-2-azaspiro[5.5]undecane have been explored. For instance, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown potential as antihypertensive agents (Clark et al., 1983).
  • Exploration of spirocyclic derivatives of ciprofloxacin, incorporating 1-oxa-9-azaspiro[5.5]undecane, has been conducted for developing antibacterial agents (Lukin et al., 2022).
  • Another study discovered potent and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonists, a class of compounds including derivatives of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one, for potential therapeutic applications (Yang et al., 2009).

Chemical Reactivity and Applications

  • Research on the reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione has been conducted to understand their behavior in chemical reactions like the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020).
  • A study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, suggesting their potential in treating chronic kidney diseases (Kato et al., 2014).

Imaging and Radioligand Applications

  • Research into the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives has been carried out, with applications in developing radioligands for sigma-1 receptors (Tian et al., 2020).

Safety and Hazards

The safety data sheet (SDS) for 9-Oxa-2-azaspiro[5.5]undecane can be found online . It’s always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKJEAIVPCOLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620326
Record name 9-Oxa-2-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57289-77-7
Record name 9-Oxa-2-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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